molecular formula C7H14O2 B1593663 Methyl 3-methylpentanoate CAS No. 2177-78-8

Methyl 3-methylpentanoate

Cat. No.: B1593663
CAS No.: 2177-78-8
M. Wt: 130.18 g/mol
InChI Key: FHASOOYJUZKVFW-UHFFFAOYSA-N
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Description

Methyl 3-methylpentanoate is an organic compound belonging to the class of esters. It is the methyl ester of 3-methylpentanoic acid. This compound is characterized by its fruity odor and is commonly used in fragrances and flavoring agents. Its molecular formula is C7H14O2, and it has a molar mass of 130.1849 g/mol .

Scientific Research Applications

Methyl 3-methylpentanoate has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

Methyl 3-methylpentanoate plays a role in biochemical reactions as a fatty acid methyl ester. It interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds, converting methyl esters into their corresponding acids and alcohols. In this case, this compound is hydrolyzed to produce 3-methylpentanoic acid and methanol . Additionally, it may interact with proteins and other biomolecules involved in lipid metabolism, influencing the overall metabolic flux within cells.

Cellular Effects

This compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It may affect the expression of genes involved in lipid metabolism and energy production. The compound’s interaction with cellular enzymes can lead to changes in the levels of metabolites, impacting cellular functions such as energy production and membrane synthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with enzymes and other biomolecules. The hydrolysis of this compound by esterases results in the production of 3-methylpentanoic acid and methanol, which can further participate in metabolic pathways. This process may involve enzyme inhibition or activation, leading to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability may be influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade, leading to changes in its effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolism and gene expression. Toxic or adverse effects may be observed at very high doses, including potential disruptions in lipid metabolism and energy production .

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. It is hydrolyzed by esterases to produce 3-methylpentanoic acid and methanol, which can further participate in metabolic reactions. The compound may also interact with enzymes and cofactors involved in fatty acid oxidation and energy production, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. The transport and distribution of this compound are essential for its biochemical effects and overall cellular function .

Subcellular Localization

This compound’s subcellular localization can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with enzymes and other biomolecules, ultimately influencing its biochemical properties and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methylpentanoate can be synthesized through the esterification of 3-methylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction is as follows:

3-methylpentanoic acid+methanolH2SO4Methyl 3-methylpentanoate+water\text{3-methylpentanoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3-methylpentanoic acid+methanolH2​SO4​​Methyl 3-methylpentanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the reaction and simplify the separation process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methylpentanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to 3-methylpentanoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Transesterification: this compound can undergo transesterification with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.

Major Products Formed

    Hydrolysis: 3-methylpentanoic acid and methanol.

    Reduction: 3-methylpentanol.

    Transesterification: Various esters depending on the alcohol used.

Comparison with Similar Compounds

Methyl 3-methylpentanoate can be compared with other similar esters such as:

    Methyl pentanoate: Similar structure but lacks the methyl group on the pentanoic acid chain.

    Ethyl 3-methylpentanoate: Similar structure but with an ethyl group instead of a methyl group.

    Methyl 2-methylpentanoate: Similar structure but with the methyl group on the second carbon of the pentanoic acid chain.

Uniqueness

This compound is unique due to the specific placement of the methyl group on the third carbon of the pentanoic acid chain, which influences its chemical properties and reactivity compared to other esters .

Properties

IUPAC Name

methyl 3-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-4-6(2)5-7(8)9-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHASOOYJUZKVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334182
Record name Methyl 3-methylvalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2177-78-8
Record name Methyl 3-methylpentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2177-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-methylvalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-methylpentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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